

In-Depth Toxicological Profile and Safety Data for 2-Octenal

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Compound of Interest

Compound Name: 2-Octenal

Cat. No.: B1212229

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Executive Summary

2-Octenal, a volatile organic compound found in various natural sources and utilized as a flavoring agent and fragrance ingredient, has undergone toxicological evaluation by international regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have concluded that **2-Octenal** poses no safety concern at current levels of intake when used as a flavoring agent. This technical guide provides a comprehensive overview of the available toxicological data for **2-Octenal**, including its physicochemical properties, toxicokinetics, and findings from acute, repeated-dose, genetic, and reproductive toxicity studies. Detailed experimental protocols for key studies are outlined, and potential mechanisms of toxicity are discussed.

Physicochemical Properties

2-Octenal is an α,β -unsaturated aldehyde with the following properties:

Property	Value	Reference
Chemical Name	(E)-2-Octenal	
Synonyms	trans-2-Octenal	
CAS Number	2548-87-0	
Molecular Formula	C ₈ H ₁₄ O	
Molecular Weight	126.20 g/mol	
Appearance	Colorless to pale yellow liquid	[1]
Odor	Fatty, green, herbaceous	[1]
Boiling Point	84-86 °C at 19 mmHg	
Density	0.846 g/mL at 25 °C	
Solubility	Sparingly soluble in water; soluble in ethanol and oils	
Vapor Pressure	0.596 mmHg at 25°C	

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

As an α,β -unsaturated aldehyde, **2-Octenal** is expected to be readily absorbed from the gastrointestinal tract following oral exposure. Due to its lipophilic nature, it is likely to be distributed to various tissues.

The metabolism of α,β -unsaturated aldehydes like **2-Octenal** is anticipated to proceed through three main pathways:

- Oxidation of the aldehyde group to form the corresponding carboxylic acid, 2-octenoic acid.
- Reduction of the aldehyde group to form the corresponding alcohol, 2-octenol.
- Conjugation with endogenous glutathione (GSH) via Michael addition at the carbon-carbon double bond. This is a primary detoxification pathway for electrophilic compounds.[2][3]

The resulting metabolites are expected to be more water-soluble and readily excreted in the urine.[4]

Toxicological Studies

Acute Toxicity

While a specific LD₅₀ value for **2-Octenal** from a study following modern OECD guidelines was not identified in the reviewed literature, it is classified as harmful if swallowed. α,β -Unsaturated aldehydes, as a class, can cause irritation upon acute exposure.

Repeated Dose Toxicity

Detailed sub-chronic (90-day) oral toxicity studies (OECD 408) specific to **2-Octenal** were not found in the public domain. However, the "no safety concern" evaluation by JECFA and EFSA at current intake levels suggests that the no-observed-adverse-effect level (NOAEL) is significantly higher than the estimated daily intake from its use as a flavoring agent.

Genotoxicity

The European Food Safety Authority (EFSA) Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) evaluated the genotoxic potential of a group of α,β -unsaturated aliphatic aldehydes, including trans-**2-octenal**, in their Flavouring Group Evaluation 200 (FGE.200). The Panel concluded that the concern for genotoxicity can be ruled out for trans-**2-octenal**.^{[5][6]} This conclusion is based on a weight-of-evidence approach, considering data from in vitro and in vivo studies.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

A standard Ames test protocol would involve the following steps:

- Test Strains: *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* strain (e.g., WP2 uvrA) are used to detect different types of point mutations.^{[7][8]}
- Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to assess the mutagenicity of both the parent compound and its metabolites.^[7]

- Procedure: The test substance is incubated with the bacterial strains in the presence or absence of S9 mix. The mixture is then plated on a minimal agar medium.[9]
- Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.[7]

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

A typical in vivo micronucleus test protocol includes:

- Test System: Rodents, usually mice or rats, are used.[10][11]
- Administration: The test substance is administered to the animals, typically via oral gavage or intraperitoneal injection, at three or more dose levels.[11]
- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after exposure.[11]
- Analysis: Erythrocytes are analyzed for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes. An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in treated animals compared to controls indicates clastogenic or aneugenic potential.[10]

Carcinogenicity

No long-term carcinogenicity studies specifically on **2-Octenal** were identified. The negative findings in genotoxicity assays reduce the concern for a genotoxic mechanism of carcinogenesis.

Reproductive and Developmental Toxicity

Specific reproductive (OECD 416) and developmental (OECD 414) toxicity studies for **2-Octenal** were not available in the reviewed literature. The overall safety assessment by regulatory bodies for its use as a flavoring agent suggests a low risk for such effects at typical exposure levels.

Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD 416)

This study design involves:

- Parental Generation (F0): Male and female animals are administered the test substance for a pre-mating period, during mating, gestation, and lactation.[12][13]
- First Filial Generation (F1): Offspring from the F0 generation are selected and administered the test substance through to maturity, mating, and the production of a second (F2) generation.[12]
- Endpoints: A wide range of reproductive and developmental parameters are evaluated in both generations, including fertility, gestation length, litter size, pup viability, growth, and sexual development. A NOAEL for parental, reproductive, and offspring toxicity is determined.[13]

Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)

Key aspects of this study include:

- Animal Model: Pregnant female animals (typically rats or rabbits) are used.[14][15]
- Dosing Period: The test substance is administered daily during the period of major organogenesis.[14]
- Evaluation: Dams are monitored for signs of toxicity. Fetuses are examined for external, visceral, and skeletal malformations and variations.[14][15]

Skin Sensitization and Irritation

2-Octenal is known to be a skin, eye, and respiratory irritant. As an α,β -unsaturated aldehyde, it has the potential to be a skin sensitizer. A quantitative assessment of its sensitizing potential would typically be determined using a Local Lymph Node Assay (LLNA).

Experimental Protocol: Local Lymph Node Assay (LLNA - OECD 429)

The LLNA protocol generally involves:

- Test System: Mice are used as the animal model.[16]

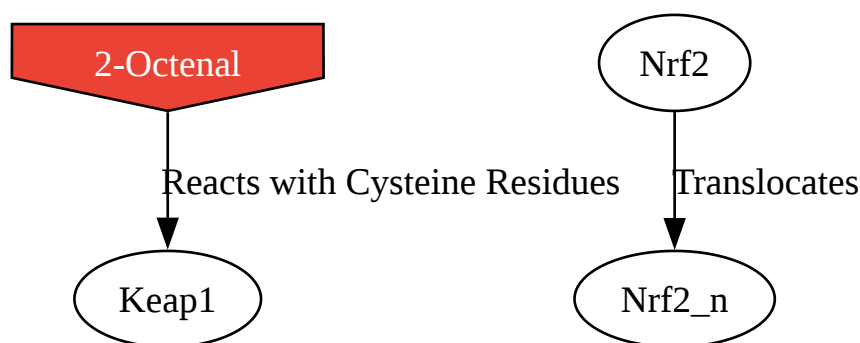
- Application: The test substance is applied topically to the dorsum of the ears for three consecutive days.[16]
- Proliferation Measurement: On day 5, a radiolabeled precursor of DNA synthesis (e.g., ^3H -methyl thymidine) is injected, and the proliferation of lymphocytes in the draining auricular lymph nodes is measured.[16]
- Endpoint: The stimulation index (SI) is calculated as the ratio of proliferation in treated groups to that in the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3 . The EC3 value, the estimated concentration required to produce an SI of 3, is determined to quantify the sensitizing potency.[17][18]

Mechanism of Toxicity and Signaling Pathways

The primary mechanism of toxicity for α,β -unsaturated aldehydes like **2-Octenal** is their electrophilic nature. They can react with nucleophilic groups in cellular macromolecules, particularly the sulfhydryl group of cysteine residues in proteins and glutathione (GSH).[3]

Glutathione Depletion: The conjugation of **2-Octenal** with GSH is a detoxification reaction. However, high concentrations of the aldehyde can lead to the depletion of cellular GSH stores, rendering the cell more susceptible to oxidative stress.[2]

Nrf2 Signaling Pathway Activation: Electrophilic compounds are known to activate the Keap1-Nrf2 signaling pathway. This pathway is a key regulator of the cellular antioxidant response.[19][20] Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. Electrophiles like **2-Octenal** can react with cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and detoxification enzymes.[19][21]



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Conclusion

Based on the available toxicological data and evaluations by international regulatory bodies, **2-Octenal** is considered safe for its intended use as a flavoring agent at current levels of intake. While it can be an irritant and a potential skin sensitizer at higher concentrations, the risk to human health from dietary exposure is low. The genotoxicity concern for trans-**2-octenal** has been ruled out by EFSA. The primary mechanism of interaction at the cellular level is likely through its electrophilic nature, leading to conjugation with glutathione and potential modulation of the Nrf2 antioxidant response pathway. Further research to obtain precise quantitative data for endpoints such as acute toxicity (LD₅₀), repeated dose toxicity (NOAEL), and skin sensitization (EC3 value) from studies following current OECD guidelines would provide a more complete toxicological profile.

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